molecular formula C10H10F13N B8475713 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-N-methylnonan-1-amine CAS No. 228569-93-5

4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-N-methylnonan-1-amine

Cat. No. B8475713
M. Wt: 391.17 g/mol
InChI Key: BKZKNDUHRINDET-UHFFFAOYSA-N
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Patent
US06780855B2

Procedure details

4.44 g of methylamine is condensed in a solution of 3.86 g of 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-nonyltosylate in 10 ml of absolute tetrahydrofuran at −20° C., and it is stirred in a pressure vessel at room temperature. After the pressure vessel was opened at −20° C., it is allowed to come to room temperature to allow excess methylamine to evaporate off. The reaction solution is taken up in dichloromethane, washed with water, dried on magnesium sulfate and concentrated by evaporation in a vacuum. 2.38 g of methyl-(4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-nonyl)-amine is obtained as a crude product.
Quantity
4.44 g
Type
reactant
Reaction Step One
Name
4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-nonyltosylate
Quantity
3.86 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].[F:3][C:4]([F:35])([C:19]([F:34])([F:33])[C:20]([F:32])([F:31])[C:21]([F:30])([F:29])[C:22]([F:28])([F:27])[C:23]([F:26])([F:25])[F:24])[CH2:5][CH2:6][CH2:7]C1C=C(C)C=CC=1S([O-])(=O)=O>O1CCCC1>[CH3:1][NH:2][CH2:7][CH2:6][CH2:5][C:4]([F:3])([F:35])[C:19]([F:33])([F:34])[C:20]([F:31])([F:32])[C:21]([F:29])([F:30])[C:22]([F:27])([F:28])[C:23]([F:26])([F:25])[F:24]

Inputs

Step One
Name
Quantity
4.44 g
Type
reactant
Smiles
CN
Step Two
Name
4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-nonyltosylate
Quantity
3.86 g
Type
reactant
Smiles
FC(CCCC1=C(S(=O)(=O)[O-])C=CC(=C1)C)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
it is stirred in a pressure vessel at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was opened at −20° C.
CUSTOM
Type
CUSTOM
Details
to come to room temperature
CUSTOM
Type
CUSTOM
Details
to evaporate off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried on magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation in a vacuum

Outcomes

Product
Name
Type
product
Smiles
CNCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.38 g
YIELD: CALCULATEDPERCENTYIELD 83.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.